molecular formula C23H21N3O3 B11612127 (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11612127
M. Wt: 387.4 g/mol
InChI Key: IIUCPGKIHZLNOJ-XDHOZWIPSA-N
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Description

  • The compound’s systematic name is (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione .
  • It belongs to the class of pyrimidine derivatives .
  • The compound’s structure consists of a pyrimidine ring with an indole moiety and an isobutylphenyl group.
  • Its chemical formula is C₂₃H₂₀N₄O₂ .
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In anticancer research, it may interact with cellular pathways related to DNA replication or cell cycle regulation .
  • Comparison with Similar Compounds

    • Similar compounds include other pyrimidine derivatives with indole or phenyl substituents.
    • Uniqueness lies in the combination of the indole , pyrimidine , and isobutylphenyl groups.

    Properties

    Molecular Formula

    C23H21N3O3

    Molecular Weight

    387.4 g/mol

    IUPAC Name

    (5E)-5-[(1-methylindol-3-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

    InChI

    InChI=1S/C23H21N3O3/c1-14(2)15-8-10-17(11-9-15)26-22(28)19(21(27)24-23(26)29)12-16-13-25(3)20-7-5-4-6-18(16)20/h4-14H,1-3H3,(H,24,27,29)/b19-12+

    InChI Key

    IIUCPGKIHZLNOJ-XDHOZWIPSA-N

    Isomeric SMILES

    CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/C(=O)NC2=O

    Canonical SMILES

    CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)C(=O)NC2=O

    Origin of Product

    United States

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